1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanemethanamine is a chemical compound with significant interest in medicinal chemistry and pharmacology. Its structure incorporates a cyclopropanemethanamine moiety linked to a difluorobenzodioxole group, suggesting potential biological activity. The compound is classified under various categories, including aliphatic cyclic structures and aromatic heterocycles, indicating its diverse chemical behavior and potential applications in drug development.
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanemethanamine falls into several chemical categories:
The synthesis of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanemethanamine can involve several approaches, primarily focusing on the formation of the cyclopropane ring and the introduction of the difluorobenzodioxole group.
A typical synthetic route may include:
These methods require careful control of reaction conditions to ensure high yields and selectivity.
The molecular structure of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanemethanamine features a cyclopropane ring connected to a benzodioxole unit that contains two fluorine atoms at specific positions on the benzene ring. This configuration contributes to its unique chemical properties.
Key structural data includes:
The reactivity of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanemethanamine can be explored through various chemical reactions:
Each reaction type requires specific conditions (e.g., temperature, solvent) to optimize yields and minimize byproducts.
The mechanism of action for 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanemethanamine is hypothesized based on its structural features:
Further studies are needed to elucidate precise mechanisms through binding affinity assays and functional studies in biological systems.
Relevant data on these properties are crucial for understanding its behavior in various applications.
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanemethanamine shows promise for several scientific applications:
Its unique structure and properties make it an interesting candidate for further research in medicinal chemistry and related fields.
The systematic identification of this compound follows established chemical nomenclature rules and structural descriptors:
Table 1: Molecular Identifiers of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanemethanamine
Identifier Type | Value |
---|---|
IUPAC Name | [1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]methanamine |
Molecular Formula | C₁₁H₁₁F₂NO₂ |
Molecular Weight | 227.21 g/mol |
CAS Registry Number | 1500197-38-5 |
The molecular architecture integrates two key pharmacophores:
Computational analyses reveal additional structural characteristics:
The development of fluorinated benzodioxoles represents a strategic evolution in medicinal chemistry:
Precursor Chemistry: The foundational compound, 2,2-difluoro-1,3-benzodioxole (CAS 1583-59-1), was first synthesized via halogen exchange reactions, where 2,2-dichloro-1,3-benzodioxole was treated with potassium fluoride in the presence of catalysts like potassium hydrogen fluoride. This process established scalable production methods for fluorinated benzodioxoles [8] .
Medicinal Chemistry Inspiration: The discovery that fluorinated benzodioxoles significantly improve drug-like properties—particularly metabolic stability and bioavailability—inspired their incorporation into complex pharmacophores. Notable drugs containing fluorinated benzodioxole systems include Lumacaftor and Tezacaftor, cystic fibrosis transmembrane conductance regulator modulators where the difluorobenzodioxole-cyclopropanecarboxamide group corrects protein misfolding [6].
Targeted Synthesis: Building upon these advances, 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanemethanamine was developed as a bespoke building block. Its design specifically retains the difluorobenzodioxole for stability and incorporates the cyclopropylmethanamine group to enable diversification toward biologically active molecules. This compound first appeared in chemical catalogs around the mid-2010s, reflecting its status as a relatively recent addition to medicinal chemistry toolkits [2] [3].
This compound serves as a privileged intermediate in designing therapeutically relevant molecules, offering three key advantages:
Enhanced Bioavailability: The difluorinated benzodioxole system demonstrates superior metabolic stability compared to non-fluorinated analogs or traditional phenyl rings. Fluorine atoms block cytochrome P450-mediated oxidation at vulnerable sites while maintaining optimal lipophilicity for membrane penetration (LogP ~2.1). This balance is critical for oral drug development [6].
Structural Versatility: The primary amine functionality enables straightforward derivatization into amides, sulfonamides, imines, or ureas. Simultaneously, the cyclopropane ring introduces stereoelectronic constraints that can enhance target selectivity and potency. Molecular modeling indicates this scaffold effectively explores three-dimensional chemical space beyond flat aromatic systems [3] [6].
Table 2: Therapeutic Applications of Fluorinated Benzodioxole Derivatives
Therapeutic Area | Role of Scaffold | Observed Benefits |
---|---|---|
Protein-Targeted Therapies | Binding to mutant protein domains | Enhanced binding specificity and corrector function |
Central Nervous System Agents | Blood-brain barrier penetration | Optimal logP/logD profile for CNS exposure |
Anti-infective Agents | Resistance mitigation | Reduced susceptibility to metabolic degradation |
Academic investigations focus on three primary domains leveraging this compound's unique properties:
Synthetic Methodology Development: Researchers utilize this amine as a platform for innovating new bioconjugation techniques, particularly those enabling chemoselective modification of the primary amine in the presence of other functional groups. Recent studies explore transition-metal-catalyzed aminations and photoaffinity labeling strategies to create covalent inhibitors or chemical probes [2] [3].
Medicinal Chemistry Exploration: The scaffold serves as a central template in structure-activity relationship (SAR) campaigns targeting diverse protein families:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7